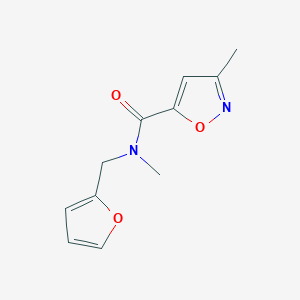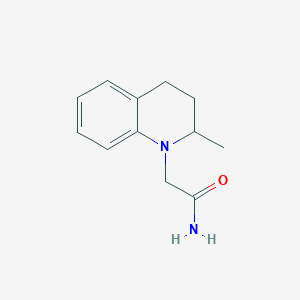![molecular formula C13H17BrN2O B7516250 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide, also known as BAM-15, is a small molecule that has gained attention in recent years due to its potential therapeutic properties. This compound has been shown to have a variety of effects on cellular metabolism and energy production, making it a promising candidate for the treatment of metabolic disorders and other diseases. In
Wirkmechanismus
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide is believed to work by targeting the mitochondrial inner membrane, where it interacts with the adenine nucleotide translocator (ANT) protein. This interaction leads to an increase in the proton gradient across the mitochondrial membrane, which in turn stimulates ATP production. Additionally, 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including increased mitochondrial respiration and ATP production, activation of AMPK, and improved glucose uptake in cells. It has also been shown to have anti-inflammatory effects and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to be effective in a variety of cell types and animal models. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Another area of research could focus on its neuroprotective properties and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers could explore the safety and efficacy of 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide in humans, which would be an important step towards clinical trials and potential therapeutic applications.
Synthesemethoden
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 1-bromo-4-(methylamino)benzene with piperidine-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Another synthesis method involves the reaction of 1-bromo-4-(methylamino)benzene with piperidine-2-carboxamide in the presence of a palladium catalyst. These methods have been used successfully to produce 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide in sufficient quantities for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide has been the subject of numerous scientific studies in recent years, with researchers exploring its potential therapeutic applications. One area of research has focused on 1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide's effects on cellular metabolism, particularly its ability to stimulate mitochondrial respiration and increase ATP production. This makes it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-6-4-10(5-7-11)9-16-8-2-1-3-12(16)13(15)17/h4-7,12H,1-3,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKFTZZLJZEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

